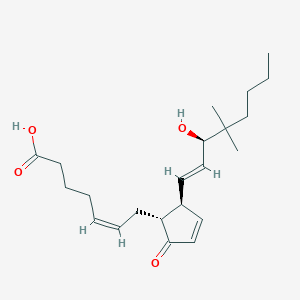

16,16-二甲基-PGA2

描述

16,16-Dimethylprostaglandin A2 is a synthetic analogue of prostaglandin, which is a group of physiologically active lipid compounds. While the provided papers do not directly discuss 16,16-Dimethylprostaglandin A2, they do provide insights into similar compounds, such as 16,16-dimethylprostaglandin E2 (16,16-dimethyl-PGE2), which has been studied for its effects on human monocytes and gastric mucosa .

Synthesis Analysis

The synthesis of prostaglandin analogues like 16,16-dimethyl-PGE2 often involves complex organic reactions. For instance, the synthesis of related compounds has been described using stereospecific conjugate addition of cuprate reagents to cyclopentenones . This suggests that the synthesis of 16,16-Dimethylprostaglandin A2 would similarly require precise organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of prostaglandin analogues is critical for their biological activity. The structure of 16,16-dimethyl-PGE2, for example, allows it to interact with biological systems in a way that can inhibit the production of proinflammatory cytokines in human monocytes . The specific structure of 16,16-Dimethylprostaglandin A2 would be expected to play a similar role in its biological activity.

Chemical Reactions Analysis

Prostaglandin analogues like 16,16-dimethyl-PGE2 are involved in various chemical reactions in biological systems. For example, 16,16-dimethyl-PGE2 has been shown to increase the volume of gastric juice and the thickness of the mucus gel layer, which are reactions that contribute to its cytoprotective effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of prostaglandin analogues are essential for their function and stability. For example, the analytical procedure for determining 11-methyl-16,16-dimethylprostaglandin E2 in solutions required a cleanup step due to the nature of the carrier matrix, indicating the sensitivity of these compounds to their environment . The physical and chemical properties of 16,16-Dimethylprostaglandin A2 would similarly influence its stability and efficacy.

Relevant Case Studies

Case studies involving 16,16-dimethyl-PGE2 have shown its potential in reducing inflammation and protecting gastric mucosa. In human monocytes stimulated by Helicobacter pylori, 16,16-dimethyl-PGE2 inhibited the production of tumor necrosis factor-alpha and interleukin-1beta . Additionally, it has been shown to protect the gastric mucosa against ethanol-induced damage by increasing gastric juice and mucus gel layer thickness . These case studies provide a context for understanding the potential applications of 16,16-Dimethylprostaglandin A2 in similar scenarios.

科学研究应用

抗病毒剂

16,16-二甲基-PGA2已被证明具有显着的抗病毒特性。 它在 4 µg/ml 的浓度下抑制仙台病毒在培养的非洲绿猴肾细胞中的增殖超过 90% . 这表明它可能是开发新型抗病毒药物的潜在候选者 .

代谢抗性类似物

This compound 是 PGA2 的一种代谢抗性类似物,具有相对较长的半衰期 . 这种特性使其成为研究前列腺素生物学效应的宝贵工具,因为它不会被快速代谢,因此其效应可以在更长的时间内被观察到 .

抗流感病毒剂

每天将 10 µg 的 this compound 甲酯输注到感染了甲型流感病毒的小鼠体内,其存活率提高了 40% . 这表明它可能是治疗流感的潜在治疗剂 .

抗癌剂

用 this compound 治疗接种红白血病细胞的小鼠,延缓了肿瘤生长并延长了生存时间 . 这表明它可能在癌症治疗中具有潜在的应用 .

脂类生物化学

安全和危害

作用机制

Target of Action

The primary targets of 16,16-dimethyl-PGA2 are the prostaglandin pathways . Prostaglandins typically function as local hormones that can induce muscle relaxation, influence inflammatory responses, and regulate blood flow, among other functions .

Mode of Action

16,16-dimethyl-PGA2 modulates the prostaglandin pathways . This modulation results in changes to the functions typically regulated by prostaglandins, such as muscle relaxation, inflammatory responses, and blood flow .

Biochemical Pathways

The compound affects the prostaglandin pathways . These pathways have downstream effects on a variety of physiological functions, including muscle relaxation, inflammatory responses, and blood flow .

Pharmacokinetics

The pharmacokinetics of 16,16-dimethyl-PGA2 are characterized by a prolonged in vivo half-life . This property impacts the compound’s bioavailability, making it orally active .

Result of Action

The molecular and cellular effects of 16,16-dimethyl-PGA2’s action include the modulation of prostaglandin pathways, which in turn influence a variety of physiological functions . In a murine model, the prostaglandin E2 analog 16,16-dimethyl-PGE2 has been shown to increase survival efficacy as both a radioprotectant and radiomitigator .

属性

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTPSJUHMGPRFZ-QEJIITRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41691-92-3 | |

| Record name | 16,16-Dimethylprostagladin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041691923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYLPROSTAGLADIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C181YIS8NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

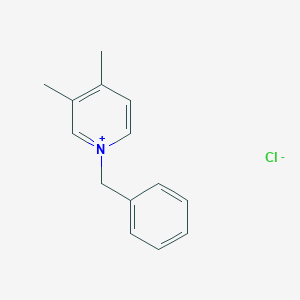

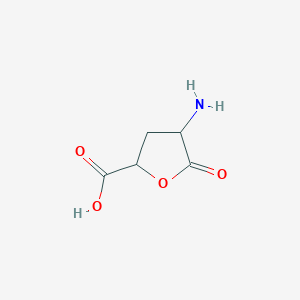

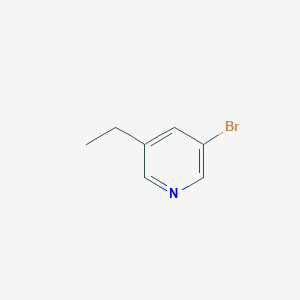

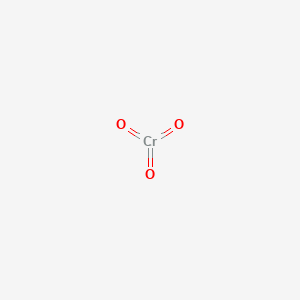

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

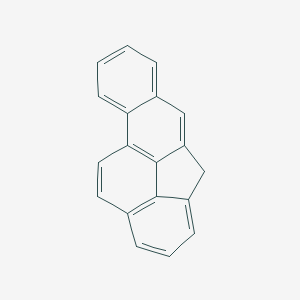

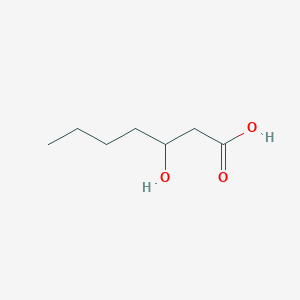

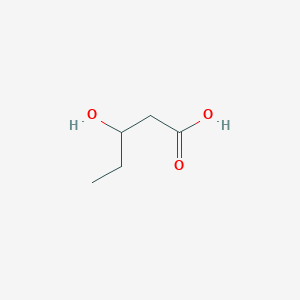

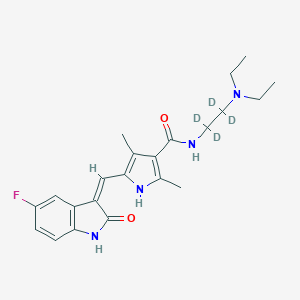

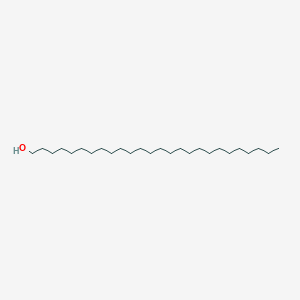

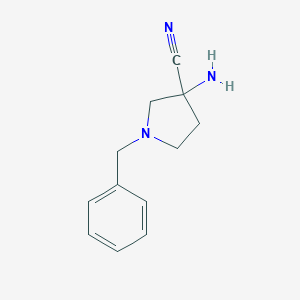

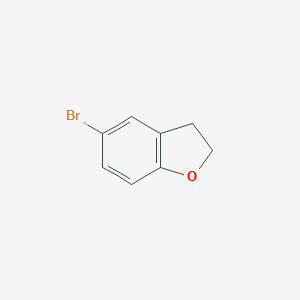

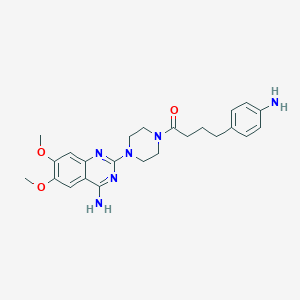

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。